2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
Scientific Research Applications
Fluorine-18 Labeled Benzamide Analogs for Tumor Imaging
A study on fluorine-containing benzamide analogs, synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors, reveals their potential in cancer diagnosis. The analogs demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their suitability for imaging applications (Tu et al., 2007).
Phosphorus-Fluorine Chemistry in Molecular Structures
Research on the interaction between tetrafluoro(phenyl)phosphorane and 2-methyl-8-trimethylsiloxyquinoline led to the formation of an intramolecular complex with N→P co-ordinate bond. This study contributes to the field of phosphorus-fluorine chemistry, offering insights into molecular structures and bonding mechanisms (John et al., 1974).
Synthesis of Fluorinated Heterocycles
A notable advancement in the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the creation of diverse compounds important for pharmaceutical and agrochemical industries. The process enables efficient synthesis of monofluorinated alkenes and gem-difluorinated dihydroisoquinolin-1(2H)-ones, highlighting the versatility and potential of fluorine in heterocyclic chemistry (Wu et al., 2017).
Cobalt-Catalyzed Carbonylation of Aminoquinoline Benzamides
The development of a method for the direct carbonylation of aminoquinoline benzamides underlines the significance of cobalt catalysis in organic synthesis. This technique facilitates the creation of imides from benzoic and acrylic acid derivatives, showcasing the adaptability of cobalt catalysts in promoting complex reactions (Grigorjeva & Daugulis, 2014).
Luminescent Properties and Photo-Induced Electron Transfer
A study on piperazine substituted naphthalimide compounds exhibits the impact of structural modifications on luminescent properties and photo-induced electron transfer (PET) mechanisms. These findings have implications for the design of fluorescent probes and materials with tailored optical properties (Gan et al., 2003).
Future Directions
The use of “2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” in the preparation of non-fullerene acceptors for organic photovoltaic devices suggests potential future directions in the field of renewable energy . The development of more efficient and cost-effective organic photovoltaic devices could be a key area of focus.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Properties
IUPAC Name |
2,6-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-21-14-7-6-11(9-10(14)5-8-15(21)22)20-17(23)16-12(18)3-2-4-13(16)19/h2-4,6-7,9H,5,8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXIYAQURGLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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